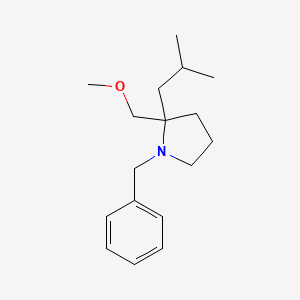

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine

Description

Properties

IUPAC Name |

1-benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-15(2)12-17(14-19-3)10-7-11-18(17)13-16-8-5-4-6-9-16/h4-6,8-9,15H,7,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGWZMNMFAPAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCN1CC2=CC=CC=C2)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride or potassium carbonate.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride and a base, such as sodium hydride or potassium carbonate.

Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via a nucleophilic substitution reaction using 2-methylpropyl bromide and a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to carry out the reactions under controlled conditions, leading to higher selectivity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles, such as halides or alkoxides, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Benzyl chloride, methoxymethyl chloride, 2-methylpropyl bromide in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidines with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing pharmaceuticals and fine chemicals. The synthesis typically involves cyclization reactions and the introduction of functional groups through nucleophilic substitution reactions, which can be tailored to produce desired derivatives.

Biological Research

Potential Biological Activity

Research has indicated that 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine may exhibit biological activity, particularly as a ligand for specific receptors. Studies have shown that similar pyrrolidine compounds can interact with dopamine receptors, suggesting potential neuroleptic properties. For example, related compounds have demonstrated selective blocking actions on dopamine D1 receptors, indicating a pathway for further exploration in neuropharmacology .

Medicinal Applications

Therapeutic Properties

The compound is being investigated for its potential therapeutic properties. Its structural characteristics may allow it to act as a precursor in drug development, particularly in creating new neuroleptics or psychotropic agents. The exploration of its derivatives has led to findings that suggest some pyrrolidine derivatives possess antimicrobial activity and lipid-lowering effects, which could be beneficial in treating various health conditions .

Industrial Applications

Production of Fine Chemicals

In industrial contexts, this compound is utilized in the production of specialty materials and fine chemicals. Its ability to undergo various chemical reactions makes it suitable for synthesizing compounds used in diverse applications ranging from pharmaceuticals to agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Pyrrolidine Derivatives

*Lipophilicity inferred from substituent contributions (e.g., alkyl chains increase LogP, ethers reduce it).

Key Observations :

- The target compound’s branched 2-methylpropyl group likely enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., 2-methylbenzyl in ).

- Compared to orexin receptor antagonists like (S)-2-(3,4-dimethoxybenzyl)pyrrolidine , the target lacks an acyl group, which is critical for receptor binding in such applications.

Key Observations :

- Titanium-catalyzed hydroamination (as in ) is a viable route for synthesizing benzyl-pyrrolidine derivatives, though yields are moderate (~48%).

Biological Activity

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine is a pyrrolidine derivative that has garnered interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This compound is synthesized through a series of chemical reactions involving the formation of the pyrrolidine ring and the introduction of various functional groups, including a benzyl and methoxymethyl group. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions using precursors like 1,4-diamines.

- Introduction of the Benzyl Group : Nucleophilic substitution reactions with benzyl chloride.

- Introduction of the Methoxymethyl Group : Utilization of methoxymethyl chloride in the presence of a base.

The biological activity of this compound may stem from its interaction with specific molecular targets, including receptors and enzymes. The compound has been studied for its potential to modulate various biological pathways, which may lead to therapeutic effects in different conditions.

Antinociceptive Properties

Research indicates that compounds with similar structures exhibit antinociceptive effects, suggesting that this compound may also possess pain-relieving properties. The exact mechanism by which it exerts these effects remains under investigation but may involve opioid receptor modulation .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of pyrrolidine derivatives. These compounds may protect neuronal cells from damage caused by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Antioxidant Activity

Pyrrolidine derivatives have been noted for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in conditions where oxidative damage is a contributing factor .

Study on Pain Management

A study conducted on various pyrrolidine derivatives demonstrated significant antinociceptive effects in animal models. The compounds were administered intrathecally and showed dose-dependent reductions in pain responses, indicating their potential utility in pain management therapies .

Investigation into Neuroprotective Mechanisms

In vitro studies have shown that certain pyrrolidine derivatives can inhibit neuronal apoptosis and promote cell survival under stress conditions. These findings suggest that this compound may have similar protective effects against neurodegeneration .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine, and how can reaction conditions be optimized in academic labs?

- Methodological Answer : A common approach involves coupling benzyl groups to pyrrolidine derivatives via nucleophilic substitution or reductive amination. For example, a modified procedure from pyrrolidine synthesis (e.g., heating 2-fluorobenzaldehyde with dialkylamines in DMF at 150°C for 20 hours, followed by extraction and purification) can be adapted . Optimization may include microwave-assisted synthesis to reduce reaction time (e.g., 20 hours → 1–2 hours) or adjusting solvent polarity to improve yields. LC-MS and HRMS (as used in dual orexin receptor antagonist synthesis) are critical for monitoring intermediate formation . Typical yields for structurally similar compounds range from 36% to 93%, depending on purification methods .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of ¹H/¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS). For example, in , HRMS confirmed a molecular ion [M+H]⁺ at m/z 419.2083 (calc. 419.2082) with a retention time (tR) of 1.11 min . Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from stereochemical impurities or solvent effects. Cross-validate with computational tools (e.g., NIST Chemistry WebBook for reference spectra) or repeat experiments under controlled conditions (e.g., deuterated solvents, higher field strength instruments).

Advanced Research Questions

Q. How can computational chemistry improve the design of novel analogs while maintaining stereochemical integrity?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict stereoelectronic effects and transition states to guide substituent placement. For example, ICReDD’s reaction path search methods integrate computational modeling with experimental validation to optimize regioselectivity and minimize byproducts . Molecular docking simulations (if targeting biological receptors like orexin receptors) can prioritize analogs with enhanced binding affinity . NIST’s spectral data provides benchmarks for validating computational predictions against experimental results.

Q. What strategies address contradictions between theoretical predictions and experimental outcomes in branched pyrrolidine synthesis?

- Methodological Answer : Systematic analysis of reaction intermediates (e.g., isolating and characterizing via LC-MS or X-ray crystallography) can identify unexpected pathways. For instance, observed a 36% yield discrepancy in a coupling reaction, resolved by adjusting stoichiometry and reaction time . Computational retrosynthesis tools (e.g., ICReDD’s workflow ) help identify competing mechanisms (e.g., steric hindrance from the 2-methylpropyl group). Repetition under inert atmospheres or with alternative catalysts may mitigate side reactions.

Q. How can separation technologies improve purification of this hydrophobic pyrrolidine derivative?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or advanced chromatography (e.g., reverse-phase HPLC with C18 columns) effectively isolates hydrophobic compounds. highlights membrane technologies as a key area for optimizing purity in complex mixtures . For lab-scale work, silica gel chromatography using gradient elution (hexane/ethyl acetate) or recrystallization in non-polar solvents (e.g., toluene) are practical .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

- Methodological Answer : Air- or moisture-sensitive steps (e.g., Grignard reagent addition) require Schlenk-line techniques or glovebox use . emphasizes PPE (gloves, goggles) and proper ventilation for pyrrolidine derivatives, which may produce toxic vapors (e.g., methoxymethyl chloride byproducts). Quench protocols for reactive intermediates (e.g., aqueous NH4Cl for organometallics) should be predefined .

Research Design & Data Analysis

Q. How can high-throughput screening (HTS) accelerate the exploration of this compound’s bioactivity?

- Methodological Answer : Use fragment-based libraries to test interactions with targets like G-protein-coupled receptors (GPCRs). ’s protocol for orexin receptor antagonism assays (e.g., radioligand displacement) provides a template . Automated liquid handling systems enable rapid dose-response profiling. Data analysis tools (e.g., GraphPad Prism) fit dose-response curves to calculate IC50 values, with statistical validation (e.g., triplicate runs, p < 0.05).

Q. What experimental frameworks support sustainable synthesis of this compound?

- Methodological Answer : Green chemistry principles (solvent substitution, catalytic recycling) reduce waste. For example, replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions . Life-cycle assessment (LCA) tools quantify environmental impact, aligning with ICReDD’s goal of efficient reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.